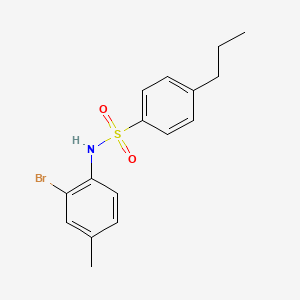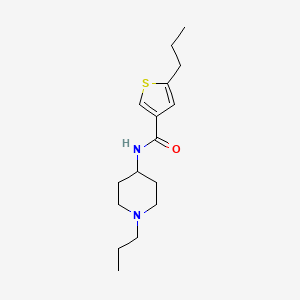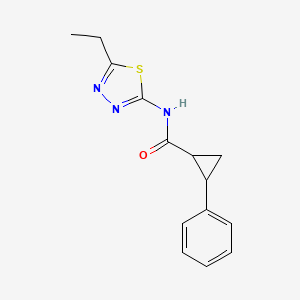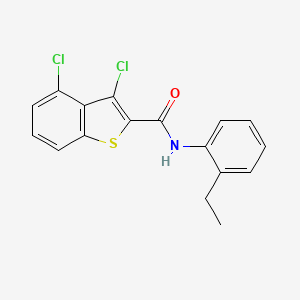
N-(2-bromo-4-methylphenyl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE: is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-bromo-4-methylphenylamine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can enhance the solubility of the reactants and facilitate the reaction. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-(2-azido-4-methylphenyl)-4-propyl-1-benzenesulfonamide.
Oxidation Reactions: Formation of 2-bromo-4-methylbenzoic acid.
Reduction Reactions: Formation of N-(2-bromo-4-methylphenyl)-4-propylamine.
Scientific Research Applications
Chemistry: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It serves as a model compound to investigate the binding affinity and specificity of sulfonamide-based inhibitors.
Medicine: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom and methyl group can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
- N-(2-IODO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE
- N-(2-BROMO-4-METHYLPHENYL)ACETAMIDE
- N-(2-BROMO-4-METHYLPHENYL)-2-(3-CHLOROPHENOXY)PROPANAMIDE
Comparison: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE is unique due to the presence of the propyl group, which can influence its solubility and reactivity. Compared to N-(2-IODO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE, the bromine atom provides different electronic properties, affecting the compound’s reactivity and binding affinity. The presence of the sulfonamide group distinguishes it from N-(2-BROMO-4-METHYLPHENYL)ACETAMIDE, which lacks this functional group and therefore exhibits different chemical behavior.
Properties
Molecular Formula |
C16H18BrNO2S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-3-4-13-6-8-14(9-7-13)21(19,20)18-16-10-5-12(2)11-15(16)17/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
WFMJSLKWNKFJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate](/img/structure/B10974758.png)
![3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974766.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10974773.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10974804.png)
![ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10974806.png)
![1-(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-phenylurea](/img/structure/B10974807.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide](/img/structure/B10974812.png)

![(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10974827.png)

